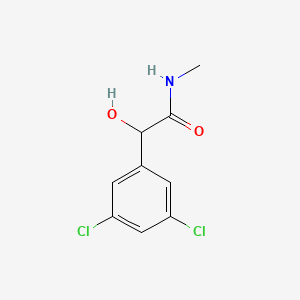![molecular formula C20H24N2O2 B6637338 [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone](/img/structure/B6637338.png)
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone, also known as EHPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EHPM is a piperidine derivative that has been synthesized and studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone is not fully understood. However, it has been suggested that [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone acts as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to improve the symptoms of Parkinson's disease. [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which improves the symptoms of Parkinson's disease. [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has been shown to have a low toxicity profile, which makes it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has also been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of Parkinson's disease. Another direction is to study its potential applications in cancer treatment. In addition, future research could focus on optimizing the synthesis method of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone to improve its yield and purity. Finally, research could focus on developing derivatives of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone with improved pharmacological properties.
Synthesemethoden
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylpiperidine with formaldehyde and subsequent reaction with 5-phenylpyridine-3-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-20(15-23)8-10-22(11-9-20)19(24)18-12-17(13-21-14-18)16-6-4-3-5-7-16/h3-7,12-14,23H,2,8-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSOMMSFPNONEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CN=CC(=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)
![1-[3-[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B6637289.png)
![(2-Cyclobutyloxypyridin-4-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637295.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)

![2-(2,5-dichlorophenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide](/img/structure/B6637365.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B6637372.png)
![N-[[1-(2-hydroxyacetyl)piperidin-2-yl]methyl]benzamide](/img/structure/B6637377.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B6637385.png)